Boc-(R)-3-Amino-3-(4-hydroxy-phenyl)-propionic acid
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Overview
Description
Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is a compound of significant interest in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a hydroxyphenyl group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors in the body .
Mode of Action
It’s worth noting that the compound’s structure suggests potential interactions with its targets, possibly leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involving enzymatic reactions .
Pharmacokinetics
It’s important to note that the compound’s stability in water is marginal, which could impact its bioavailability .
Result of Action
Based on its structure, it may have potential effects on cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid. For instance, the pH level can considerably accelerate the rate of reaction of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid typically involves the protection of the amino group with a Boc group, followed by the introduction of the hydroxyphenyl group. One common method involves the use of Boc anhydride and a suitable base to protect the amino group. The hydroxyphenyl group can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling or Stille coupling reactions .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid often involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The Boc group can be removed under acidic conditions to reveal the free amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc protecting group.
Major Products Formed
The major products formed from these reactions include quinones from oxidation, primary amines from reduction, and free amines from Boc deprotection.
Scientific Research Applications
Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Boc-®-3-Amino-3-(4-methoxy-phenyl)-propionic acid: Similar structure but with a methoxy group instead of a hydroxy group.
Boc-®-3-Amino-3-(4-nitro-phenyl)-propionic acid: Contains a nitro group, which alters its reactivity and applications.
Boc-®-3-Amino-3-(4-chloro-phenyl)-propionic acid: Features a chloro group, affecting its chemical properties and uses.
Uniqueness
Boc-®-3-Amino-3-(4-hydroxy-phenyl)-propionic acid is unique due to the presence of the hydroxyphenyl group, which provides specific reactivity and interactions not found in its analogs. This makes it particularly valuable in applications requiring precise control over chemical and biological interactions.
Properties
IUPAC Name |
(3R)-3-(4-hydroxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(8-12(17)18)9-4-6-10(16)7-5-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHBNWQLIRVDMMR-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC=C(C=C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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